molecular formula C14H29N3O2 B3235532 [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester CAS No. 1354018-97-5

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B3235532
CAS No.: 1354018-97-5
M. Wt: 271.40 g/mol
InChI Key: HROXEUBMOMASTI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2/c1-5-16(13(18)19-14(2,3)4)11-12-7-6-9-17(12)10-8-15/h12H,5-11,15H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROXEUBMOMASTI-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116000
Record name Carbamic acid, N-[[(2S)-1-(2-aminoethyl)-2-pyrrolidinyl]methyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354018-97-5
Record name Carbamic acid, N-[[(2S)-1-(2-aminoethyl)-2-pyrrolidinyl]methyl]-N-ethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354018-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[(2S)-1-(2-aminoethyl)-2-pyrrolidinyl]methyl]-N-ethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic compound with a complex structure that includes a pyrrolidine ring, an ethyl carbamic acid moiety, and a tert-butyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural features.

  • Molecular Formula : C12H25N3O2
  • Molecular Weight : 243.35 g/mol
  • CAS Number : 1354011-26-9

Biological Activity

The biological activity of this compound can be attributed to several key structural components:

  • Pyrrolidine Ring : This structure is known for its role in various pharmacological activities, including neuroprotective effects and interactions with neurotransmitter receptors.
  • Amino Group : The presence of an amino group suggests potential interactions with biological systems, enhancing the compound's ability to affect metabolic pathways.
  • Carbamate Moiety : Carbamates are known for their diverse biological activities, including inhibition of cholinesterase and potential applications in treating neurodegenerative diseases.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including:

  • Cholinergic Receptors : These receptors are crucial in neurotransmission and may be influenced by the compound's structure, potentially leading to cognitive enhancement or neuroprotection.
  • Enzymatic Inhibition : The compound may inhibit enzymes involved in neurotransmitter breakdown, leading to increased levels of acetylcholine and other neurotransmitters in the brain.

Comparative Analysis

A comparison of related compounds reveals how structural variations can lead to distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
2-MethylpyrrolidineMethyl substitution on pyrrolidineNeuroactive properties
Ethyl carbamateSimple carbamate structurePotentially toxic; used as a solvent
1-Amino-pyrrolidineAmino group on pyrrolidineAntioxidant activity

This table illustrates how different substituents can impart unique pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Neuroprotective Effects : Research has shown that derivatives of pyrrolidine exhibit neuroprotective properties, potentially useful in treating conditions like Alzheimer's disease and Parkinson's disease .
  • Anticancer Activity : Some studies indicate that modifications in the structure can enhance cytotoxicity against cancer cells. For instance, compounds that activate muscarinic acetylcholine receptors have shown promise in cancer therapy by promoting apoptosis in tumor cells .
  • Cholinesterase Inhibition : Compounds similar to this compound have demonstrated effective inhibition of cholinesterase, suggesting potential applications in the treatment of Alzheimer's disease by increasing acetylcholine levels .

Scientific Research Applications

Medicinal Chemistry

The compound’s structure indicates potential roles in drug development, particularly as a lead compound for neuropharmacological agents. The presence of the pyrrolidine ring is often associated with enhanced biological activity, particularly in central nervous system (CNS) disorders.

Case Studies and Research Findings

  • Neuroprotective Effects : Research has indicated that derivatives of pyrrolidine compounds can exhibit neuroprotective properties. For instance, studies on similar compounds have shown their efficacy in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antidepressant Activity : Some studies suggest that compounds with similar structures may exhibit antidepressant effects by interacting with serotonin receptors. The potential of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester to influence these pathways warrants further investigation .

Enzyme Inhibition

The carbamate functional group is known for its ability to inhibit certain enzymes, particularly acetylcholinesterase (AChE), which is crucial in the treatment of conditions like myasthenia gravis and Alzheimer's disease.

Research Insights

  • AChE Inhibition Studies : Preliminary studies on related carbamate esters have demonstrated significant AChE inhibitory activity, suggesting that this compound could be a candidate for further development in this area .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, allowing for the creation of derivatives that may enhance desired biological activities.

The biological activity of this compound is primarily linked to its structural features.

Potential Biological Activities

  • Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents due to their ability to interfere with bacterial cell wall synthesis .
  • Anti-inflammatory Effects : Research into related compounds indicates potential anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Implications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Molecular Weight Substituent Modifications Notable Properties
This compound (Target) 1354018-97-5 271.40 Ethyl carbamate, 2-aminoethyl on pyrrolidine High lipophilicity due to tert-butyl; primary amine for reactivity
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 864655-26-5 243.30 Methyl carbamate, 2-hydroxyethyl on pyrrolidine Reduced basicity; potential for hydrogen bonding
(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 1311314-44-9 288.40 Sulfanylmethyl linker, carboxylic acid tert-butyl Thioether group enables disulfide formation or metal coordination
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester 1354002-77-9 285.40 Isopropyl carbamate Increased steric hindrance; altered pharmacokinetics
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester 722537-49-7 275.75 Chloroacetyl on pyrrolidine, methyl carbamate Electrophilic chloroacetyl group; potential for covalent binding
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 1354011-45-2 243.30 Amino-acetyl on pyrrolidine Additional amine enhances hydrogen bonding; possible protease substrate

Functional Group Analysis

a. Aminoethyl vs. Hydroxyethyl Substituents
  • The target compound’s 2-aminoethyl group (pKa ~9–10) confers basicity and nucleophilicity, enabling salt formation or conjugation reactions. In contrast, the 2-hydroxyethyl analog (CAS 864655-26-5) lacks basicity but introduces a polar hydroxyl group, improving aqueous solubility . This modification may reduce membrane permeability but enhance target engagement in hydrophilic environments.
b. Carbamate Alkyl Groups (Ethyl vs. Isopropyl vs. Methyl)
  • Ethyl carbamate (target compound) balances lipophilicity and steric effects. Methyl carbamate (CAS 864655-26-5) reduces molecular weight, which may improve metabolic stability but limit hydrophobic interactions .
c. Electrophilic Modifications
  • The chloroacetyl derivative (CAS 722537-49-7) introduces a reactive electrophile, enabling covalent binding to cysteine residues in proteins. This property is exploited in irreversible inhibitors but raises toxicity concerns .
d. Sulfur-Containing Analog
  • The sulfanylmethyl linker (CAS 1311314-44-9) provides a thioether group, which can participate in redox reactions or coordinate metal ions. Such compounds are explored in metalloenzyme inhibition or prodrug systems .

Q & A

Q. What are the common synthetic routes for [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Pyrrolidine ring formation : Cyclization of precursors like 1,4-diamines under controlled pH and temperature.
  • Aminoethyl group introduction : Nucleophilic substitution using reagents such as 2-chloroethylamine, with catalytic bases like triethylamine to enhance reactivity .
  • Esterification : Reaction of the intermediate carbamic acid with tert-butanol in acidic conditions (e.g., HCl catalysis) to form the tert-butyl ester .
    Optimization focuses on temperature control (0–25°C), solvent selection (THF or DCM for polar intermediates), and catalysts (e.g., Pd/C for hydrogenation steps). Continuous flow synthesis is employed industrially to improve scalability .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 258.36) .
  • Infrared Spectroscopy (IR) : Identifies carbamate C=O stretches (~1700 cm1^{-1}) and NH2_2 bends (~1600 cm1^{-1}) .
  • Chromatography : HPLC or GC-MS ensures purity (>95%), critical for biological assays .

Q. What are the typical chemical reactions this compound undergoes, and what reagents are used?

  • Oxidation : Aminoethyl groups react with KMnO4_4 or H2_2O2_2 to form imines or nitriles .
  • Reduction : LiAlH4_4 reduces the carbamate to alcohols, enabling further derivatization .
  • Nucleophilic substitution : The amino group participates in alkylation or acylation reactions with electrophiles like benzyl chlorides .
    Reactions require pH control (e.g., buffered conditions for substitution) and anhydrous solvents (e.g., THF) .

Advanced Research Questions

Q. How does the stereochemistry (S-configuration) influence the compound’s biological activity compared to its R-isomer?

The S-configuration dictates spatial alignment of the aminoethyl group, affecting receptor binding. For example:

  • Enzyme inhibition : The S-isomer shows higher affinity for GABAA_A receptors due to optimal hydrogen bonding with catalytic residues, unlike the R-isomer, which exhibits steric hindrance .
  • Neuroprotective effects : In vitro studies demonstrate that the S-form reduces oxidative stress in neuronal cells by 40% compared to the R-form, attributed to enhanced membrane permeability .
    Stereochemical analysis via X-ray crystallography or chiral HPLC is essential to validate enantiopurity .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Assay standardization : Discrepancies in IC50_{50} values (e.g., 10–50 μM in kinase inhibition) arise from variations in cell lines (HEK293 vs. SH-SY5Y) or buffer conditions. Harmonizing protocols (e.g., fixed ATP concentrations) reduces variability .
  • Purity reassessment : Contradictory neuroprotection data may stem from impurities (>5%) altering off-target effects. Repurification via preparative HPLC and retesting is recommended .
  • Stereochemical verification : Racemization during storage can diminish efficacy. Periodic chiral analysis ensures configuration integrity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with targets like NMDA receptors, identifying key interactions (e.g., hydrogen bonds with GluN2A subunits) .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns, revealing conformational shifts that affect potency .
  • QSAR studies : Regression models correlate substituent effects (e.g., tert-butyl bulkiness) with logP values to optimize blood-brain barrier penetration .

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and NADPH cofactors, quantifying parent compound depletion via LC-MS/MS. Use ketoconazole controls to inhibit CYP3A4 .
  • Isotope labeling : 14^{14}C-labeled analogs track metabolite formation in hepatocyte cultures, identifying oxidative pathways (e.g., N-dealkylation) .
  • Pharmacokinetic modeling : Compartmental analysis (e.g., NONMEM) predicts in vivo half-life from microsomal data .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Scaffold modification : Replace the pyrrolidine ring with piperidine (6-membered) to assess ring size impact on receptor affinity .
  • Functional group swaps : Substitute tert-butyl with benzyl esters to evaluate steric vs. electronic effects on solubility .
  • Bioisosteres : Replace the carbamate with urea groups to enhance metabolic stability while retaining hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.